Elimination Half-Life: Fluphenazine Decanoate vs. Enanthate Prodrugs
Fluphenazine decanoate demonstrates a significantly longer elimination half-life for the parent drug fluphenazine compared to the enanthate ester prodrug. This difference in pharmacokinetic profile is a primary factor that led to the clinical discontinuation of fluphenazine enanthate in favor of the decanoate formulation [1].
| Evidence Dimension | Elimination half-life of parent drug fluphenazine |
|---|---|
| Target Compound Data | 14–15 days (single dose, decanoate) |
| Comparator Or Baseline | 3.5–4 days (single dose, enanthate) |
| Quantified Difference | Approximately 3.5–4.3x longer |
| Conditions | Intramuscular injection in humans |
Why This Matters
The substantially longer half-life of the decanoate allows for a 2- to 4-week dosing interval, a key advantage for procurement and clinical protocol design focused on adherence, whereas the enanthate's shorter half-life necessitates more frequent injections [2].
- [1] Koyama, K., et al. (2023). Bioconversion and P-gp-Mediated Transport of Depot Fluphenazine Prodrugs after Intramuscular Injection. Journal of Pharmaceutical Sciences, 112(7), 1975-1984. View Source
- [2] Wistedt, B. (1986). A comparative trial of haloperidol decanoate and fluphenazine decanoate in chronic schizophrenic patients. International Clinical Psychopharmacology, 1 Suppl 1, 15-23. View Source
